![molecular formula C11H10FNO2 B3176181 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione CAS No. 98054-68-3](/img/structure/B3176181.png)
3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione
Overview
Description
3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione (3-FMP-2,5-D) is an organic compound that belongs to the class of heterocyclic compounds. It is a derivative of pyrrolidine and contains a fluorophenyl group attached to the nitrogen atom of the pyrrolidine ring. 3-FMP-2,5-D has several applications in both scientific research and in lab experiments.
Scientific Research Applications
3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione has several applications in scientific research. It has been used in the synthesis of various compounds, such as pyrrolidine derivatives, and has been used as a starting material for the synthesis of other compounds. It has also been used in the synthesis of organic molecules such as amino acids, peptides, and nucleosides. 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione has also been used in the synthesis of other heterocyclic compounds, such as pyrrolidines, pyrroles, and pyridines.
Mechanism of Action
Target of Action
The primary target of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is the FMN riboswitch . The FMN riboswitch is a novel drug target for the design of new antibiotics .
Mode of Action
The compound interacts with the FMN riboswitch through π–π stacking interactions . The presence of fluorine on the phenyl ring in 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch .
Biochemical Pathways
The compound affects the biochemical pathways related to the FMN riboswitch. The FMN riboswitch is a part of the riboflavin (vitamin B2) biosynthesis pathway . By binding to the FMN riboswitch, the compound can potentially influence the production of riboflavin and its derivatives, which play key roles in numerous cellular processes.
Result of Action
The binding of 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione to the FMN riboswitch can potentially influence the function of the riboswitch, thereby affecting the cellular processes that depend on riboflavin and its derivatives
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione in lab experiments include its low cost, its easy availability, and its simple synthesis. It also has the advantage of being a versatile compound, as it can be used in the synthesis of various compounds. The main limitation of using 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione in lab experiments is that its mechanism of action is not yet fully understood.
Future Directions
The future directions for 3-(4-Fluorophenyl)-3-methylpyrrolidine-2,5-dione include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications. Further research into its potential applications could include the development of new drugs and treatments for various diseases and disorders. Additionally, further research into its biochemical and physiological effects could lead to the development of new compounds with similar effects. Finally, further research into its mechanism of action could lead to the development of new drugs and treatments that target specific enzymes and metabolic pathways.
properties
IUPAC Name |
3-(4-fluorophenyl)-3-methylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUPNINQIXCJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240373 | |
Record name | 3-(4-Fluorophenyl)-3-methyl-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
98054-68-3 | |
Record name | 3-(4-Fluorophenyl)-3-methyl-2,5-pyrrolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98054-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-3-methyl-2,5-pyrrolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501240373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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